molecular formula C6H5ClN2O2 B12971016 2-Chloro-4-methyl-6-nitropyridine

2-Chloro-4-methyl-6-nitropyridine

Cat. No.: B12971016
M. Wt: 172.57 g/mol
InChI Key: KGWFZVMCZQYCRH-UHFFFAOYSA-N
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Description

2-Chloro-4-methyl-6-nitropyridine (CAS: 79055-51-9) is a heterocyclic aromatic compound with the molecular formula C₆H₅ClN₂O₂. Its structure consists of a pyridine ring substituted with a chlorine atom at position 2, a methyl group at position 4, and a nitro group at position 6 (Figure 1). This substitution pattern confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The nitro group’s electron-withdrawing nature enhances reactivity in nucleophilic substitution reactions, while the methyl group contributes to steric effects and hydrophobicity .

Properties

Molecular Formula

C6H5ClN2O2

Molecular Weight

172.57 g/mol

IUPAC Name

2-chloro-4-methyl-6-nitropyridine

InChI

InChI=1S/C6H5ClN2O2/c1-4-2-5(7)8-6(3-4)9(10)11/h2-3H,1H3

InChI Key

KGWFZVMCZQYCRH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 2-Chloro-4-methyl-6-nitropyridine involves several steps:

Industrial Production Methods: In industrial settings, the production of 2-Chloro-4-methyl-6-nitropyridine follows similar synthetic routes but on a larger scale. The process involves maintaining specific reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-methyl-6-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-4-methyl-6-nitropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-methyl-6-nitropyridine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The chlorine atom can participate in substitution reactions, leading to the formation of various derivatives that exert different biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: Impact of Substituent Orientation

2-Chloro-5-nitropyridine (CAS: 4548-45-2) shares the same pyridine backbone and substituents (Cl and NO₂) but differs in nitro group placement (position 5 vs. 6). This positional shift reduces steric hindrance near the chlorine atom, increasing its susceptibility to nucleophilic aromatic substitution compared to the target compound. Computational studies suggest that the meta-directing nitro group in 2-chloro-5-nitropyridine stabilizes intermediates in electrophilic reactions, whereas the para-nitro group in 2-chloro-4-methyl-6-nitropyridine may favor alternative pathways .

Compound CAS Number Substituent Positions Key Reactivity Difference
2-Chloro-4-methyl-6-nitropyridine 79055-51-9 2-Cl, 4-CH₃, 6-NO₂ Steric hindrance reduces substitution at Cl
2-Chloro-5-nitropyridine 4548-45-2 2-Cl, 5-NO₂ Enhanced Cl reactivity due to reduced steric effects

Substituent Group Variations: Electronic Effects

2-Chloro-4-methoxy-6-nitropyridine (CAS: 179056-94-1) replaces the methyl group with a methoxy (-OCH₃) substituent. The electron-donating methoxy group increases electron density on the pyridine ring, altering reaction pathways. For instance, methoxy derivatives are less prone to electrophilic attack at position 4 compared to methyl-substituted analogs. Additionally, the methoxy group improves solubility in polar solvents, whereas the methyl group enhances lipophilicity .

2-Chloro-4-methyl-6-(methylthio)nicotinonitrile (CAS: 51564-48-8) replaces the nitro group with a methylthio (-SCH₃) group and introduces a nitrile (-CN) at position 3. The methylthio group, being weakly electron-donating, reduces the ring’s electrophilicity, while the nitrile adds a site for further functionalization. This compound’s applications diverge toward thiourea or sulfoxide synthesis, unlike the nitro-containing target compound, which is pivotal in amine formation via reduction .

Heterocycle Variants: Pyridine vs. Pyrimidine

The additional nitrogen atom increases ring polarity and hydrogen-bonding capacity, making pyrimidine derivatives more water-soluble. Pyrimidines are also more reactive in SNAr (nucleophilic aromatic substitution) due to greater electron deficiency compared to pyridines. However, pyridine-based compounds like the target are generally more thermally stable .

Physicochemical Properties

  • Solubility : The nitro group in 2-chloro-4-methyl-6-nitropyridine enhances solubility in aprotic solvents (e.g., DCM, DMF) but reduces it in water. Methoxy analogs show improved aqueous solubility (~20% higher), while methylthio derivatives exhibit intermediate polarity .
  • Melting Point : Pyridine derivatives typically have lower melting points than pyrimidines due to reduced intermolecular hydrogen bonding. For example, 2-chloro-4-methyl-6-nitropyridine melts at ~120–125°C, whereas pyrimidine analogs exceed 150°C .

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